(4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone
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Overview
Description
(4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research
Mechanism of Action
Target of Action
Similar compounds have been reported to target enzymes involved in neurodegenerative diseases .
Mode of Action
Similar compounds have been shown to interact with their targets and inhibit the aggregation and fibril formation of certain proteins .
Biochemical Pathways
Similar compounds have been reported to modulate different targets involved in the neurodegenerative cascade of alzheimer’s disease .
Result of Action
Similar compounds have been reported to exert neuroprotective action on cells towards certain types of cell death and oxidative injury by inhibiting ros generation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone typically involves multiple steps, starting with the preparation of the benzylpiperidine and morpholinopyrimidine intermediates. One common method involves the reaction of 4-cyanopyridine with toluene to produce 4-benzylpyridine, followed by catalytic hydrogenation of the pyridine ring to yield 4-benzylpiperidine . The morpholinopyrimidine moiety can be synthesized through a series of reactions involving the appropriate pyrimidine and morpholine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory and neuroprotective properties
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A related compound known for its monoamine releasing properties and potential use in treating psychosis.
Morpholinopyrimidine Derivatives: Compounds with similar structures that have been studied for their anti-inflammatory and therapeutic properties.
Uniqueness
(4-Benzylpiperidin-1-yl)(6-morpholinopyrimidin-4-yl)methanone stands out due to its unique combination of benzylpiperidine and morpholinopyrimidine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-benzylpiperidin-1-yl)-(6-morpholin-4-ylpyrimidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c26-21(19-15-20(23-16-22-19)24-10-12-27-13-11-24)25-8-6-18(7-9-25)14-17-4-2-1-3-5-17/h1-5,15-16,18H,6-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRYJXZUDEJPSTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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